molecular formula C29H30N2O3S2 B2606356 ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 681273-95-0

ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2606356
CAS No.: 681273-95-0
M. Wt: 518.69
InChI Key: PMDSSIOIQXLVTR-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclohepta[b]thiophene core fused with an indole moiety via a sulfanylacetamido linker. This structure is synthesized through multi-step reactions, including Knoevenagel condensation and nucleophilic substitution, as reported in analogous syntheses of cyclohepta[b]thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S2/c1-2-34-29(33)27-22-14-7-4-8-16-24(22)36-28(27)30-26(32)19-35-25-18-31(17-20-11-5-3-6-12-20)23-15-10-9-13-21(23)25/h3,5-6,9-13,15,18H,2,4,7-8,14,16-17,19H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDSSIOIQXLVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a benzyl halide.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Cycloheptane Ring Formation: The cycloheptane ring is typically formed through a series of cyclization reactions.

    Final Coupling: The final step involves coupling the indole, thiophene, and cycloheptane moieties through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.

    Chemical Biology: The compound serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thiophene and cycloheptane rings may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of cyclohepta[b]thiophene derivatives modified at the 2-amino position. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Acetamido Position Molecular Formula Key Properties/Activities References
Target compound 2-[(1-Benzyl-1H-indol-3-yl)sulfanyl] C₃₁H₃₁N₃O₃S₂ Hypothesized antioxidant/anti-inflammatory activity (structural similarity to indole derivatives)
VIg (Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) 4-Benzylpiperazine C₂₅H₃₃N₃O₃S Demonstrated CNS-targeting potential (piperazine moiety); IR: 1716 cm⁻¹ (C=O), NMR: δ 7.26–7.37 (aromatic H)
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-... 5-Amino-1H-1,2,4-triazole C₁₉H₂₂N₆O₃S₂ Enhanced metabolic stability (triazole group); Synth. yield: 56–72%
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-... 4-Chlorophenoxy C₂₁H₂₂ClNO₄S Increased lipophilicity (Cl substituent); CAS: 346720-81-8
Ethyl 2-[2-({1-[2-(Phenylformamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-... 1-[2-(Phenylformamido)ethyl]-1H-indol-3-yl C₃₁H₃₃N₃O₄S₂ Higher molecular weight (575.74 g/mol); Potential protease inhibition (amide-rich structure)

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: Indole derivatives (e.g., target compound) exhibit π-π stacking and hydrogen-bonding capabilities, enhancing receptor binding in antioxidant assays . Piperazine-containing analogs (e.g., VIg) show improved solubility and CNS penetration due to the basic nitrogen in piperazine .

Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)thiophene precursors with aldehydes or amines . Yields range from 56% (VIg) to 72% (triazole derivative), with reaction times varying between 5–12 hours .

Spectroscopic and Analytical Data :

  • IR Spectra : All compounds show C=O stretches near 1716–1658 cm⁻¹, confirming ester/amide functionalities .
  • NMR : Aromatic protons in benzyl/indole moieties resonate at δ 7.26–7.37, while aliphatic cycloheptane protons appear at δ 1.59–1.83 .

Biological Activity

Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate, commonly referred to as EBSAB, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

EBSAB is characterized by its unique structure that includes:

  • Indole moiety : Known for various biological activities.
  • Sulfanyl group : Enhances reactivity and biological interactions.
  • Cyclohepta[b]thiophene core : Contributes to its pharmacological potential.

The molecular formula is C₁₈H₁₉N₃O₃S₂ with a molecular weight of approximately 465.56 g/mol. The presence of an ethyl ester functional group is associated with improved solubility and bioavailability.

1. Antibacterial and Antifungal Properties

EBSAB has demonstrated significant antibacterial and antifungal activities. Studies indicate that it may inhibit essential bacterial enzymes, thereby hindering bacterial growth and proliferation. For instance:

  • EBSAB showed effectiveness against various strains of bacteria and fungi in vitro, suggesting its potential as a therapeutic agent in treating infections .

2. Anti-inflammatory Effects

Research has indicated that EBSAB possesses anti-inflammatory properties:

  • In animal models, it has been shown to modulate signaling pathways involved in inflammation. This includes the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1beta .

3. Anticancer Activity

EBSAB exhibits promising anticancer activity across several cancer cell lines:

  • Mechanistic studies reveal that it induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl2. This leads to increased activation of caspases involved in the apoptotic pathway .

Case Studies

Several studies have highlighted the efficacy of EBSAB in various biological contexts:

StudyFindings
Antibacterial Study EBSAB inhibited the growth of Staphylococcus aureus with an IC50 value indicative of its potency against gram-positive bacteria .
Anti-inflammatory Study In a murine model of inflammation, EBSAB significantly reduced edema and inflammatory markers .
Anticancer Study Treatment with EBSAB resulted in a dose-dependent decrease in viability of prostate cancer cells (PC-3), with IC50 values comparable to established chemotherapeutics .

The biological activity of EBSAB can be attributed to several mechanisms:

  • Enzyme Inhibition : EBSAB may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the mitochondrial pathway.
  • Cytokine Modulation : It alters the expression levels of various cytokines, contributing to its anti-inflammatory effects.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis involves multi-step reactions, including:

  • Cyanoacetylation : Reacting ethyl 2-amino-thiophene derivatives with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
  • Knoevenagel Condensation : Using substituted benzaldehydes with catalytic piperidine/acetic acid to generate α,β-unsaturated acrylamido derivatives .
  • Sulfanyl Group Incorporation : Thiol-ene reactions or nucleophilic substitution to attach the 1-benzylindole-sulfanyl moiety . Optimization: Reactions require controlled temperatures (e.g., 60–80°C), anhydrous solvents (DMF, toluene), and purification via recrystallization (alcohol/water mixtures) to achieve yields of 72–94% .

Q. Which analytical techniques validate the compound’s structure and purity?

  • NMR Spectroscopy : Confirms regiochemistry of the thiophene core and substituent integration (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • HPLC : Monitors reaction progress and purity (>95% typical for bioactive studies) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What are the safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye irritation (classified as Category 2/2A irritant) .
  • Ventilation : Use fume hoods to minimize inhalation risks (respiratory toxicity noted in SDS) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Questions

Q. How do researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Contradictions in reported yields (e.g., 72% vs. 94%) are resolved by:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Selection : Triethylamine or pyridine improves nucleophilic substitution efficiency for sulfanyl group attachment .
  • Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions in cyclization steps .

Q. What computational methods predict the compound’s biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Pharmacophore Mapping : Identifies critical functional groups (e.g., sulfanyl and carboxylate motifs) for target binding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • In Vitro Assays :
  • Caco-2 Permeability : Predicts intestinal absorption (Papp values >1 ×10⁻⁶ cm/s indicate moderate bioavailability) .
  • Microsomal Stability : Hepatic clearance rates measured using rat liver microsomes .
    • In Vivo Models : Rodent studies track plasma half-life (t₁/₂) and metabolite identification via LC-MS/MS .

Q. What strategies address low aqueous solubility during formulation?

  • Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
  • Co-Solvent Systems : Use ethanol/Cremophor EL mixtures (20:80 v/v) for injectable formulations .

Contradiction Analysis

Q. How to reconcile discrepancies in reported anti-inflammatory activity between in vitro and in vivo studies?

  • Metabolic Stability : Poor in vivo bioavailability due to rapid glucuronidation (evidenced by microsomal assays) may explain reduced efficacy .
  • Dosing Regimens : Suboptimal in vivo dosing (e.g., single vs. multiple doses) affects therapeutic outcomes .
  • Species Variability : Rodent vs. human enzyme selectivity (e.g., COX-2 isoform differences) .

Methodological Guidance

Q. What in vitro assays are recommended for preliminary cytotoxicity screening?

  • MTT Assay : IC₅₀ values against HeLa or MCF-7 cell lines (48-h exposure, triplicate wells) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • ROS Detection : DCFH-DA fluorescence in HT-29 cells .

Q. How to design SAR studies for this compound?

  • Core Modifications : Replace cyclohepta[b]thiophene with cyclopenta[b]thiophene to assess ring size impact .
  • Functional Group Variation : Substitute the benzyl group in the indole moiety with halogens (Cl, F) to study electronic effects .
  • Bioisosteres : Replace the ethyl carboxylate with a tetrazole to improve metabolic stability .

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